molecular formula C18H16N4O3 B11672910 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672910
M. Wt: 336.3 g/mol
InChI Key: GMCYEQAQAAPUHD-YBFXNURJSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenolic derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydrazone linkage and pyrazole ring play crucial roles in these interactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-17-9-12(7-8-16(17)23)11-19-22-18(24)15-10-14(20-21-15)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

GMCYEQAQAAPUHD-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)O

Origin of Product

United States

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